DAF-FM DA

Description

Properties

IUPAC Name |

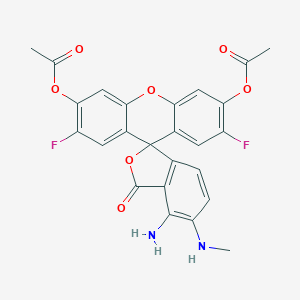

[6'-acetyloxy-4-amino-2',7'-difluoro-5-(methylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18F2N2O7/c1-10(30)33-20-8-18-13(6-15(20)26)25(12-4-5-17(29-3)23(28)22(12)24(32)36-25)14-7-16(27)21(34-11(2)31)9-19(14)35-18/h4-9,29H,28H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEVHTVRRVVEMEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C24C5=C(C(=C(C=C5)NC)N)C(=O)O4)F)OC(=O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18F2N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376348 | |

| Record name | DAF-FM DA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

254109-22-3 | |

| Record name | 4-Amino-5-methylamino-2′,7′-difluorofluorescein diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=254109-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DAF-FM DA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Nitric Oxide Detection Using DAF-FM DA

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles, quantitative properties, and experimental methodologies for the detection of intracellular nitric oxide (NO) using the fluorescent probe 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM DA).

Core Principle of NO Detection

Nitric oxide is a critical signaling molecule in numerous physiological processes, including neurotransmission, vasodilation, and immune response.[1] Its transient nature and low physiological concentrations necessitate sensitive and specific detection methods. This compound is a cell-permeable probe designed for this purpose, operating on a two-stage mechanism.[2]

-

Intracellular Trapping via Deacetylation : this compound is electrically neutral and readily diffuses across the plasma membrane into the cell.[1][2][3] Once inside, ubiquitous intracellular esterases cleave the two acetate (B1210297) groups, converting this compound into its cell-impermeant form, DAF-FM.[1][2] This process effectively traps the probe within the cytosol. The DAF-FM molecule itself is weakly fluorescent.[2][3]

-

Reaction with NO Derivative to Yield Fluorescence : The trapped DAF-FM does not react directly with the NO radical. Instead, it reacts with an oxidized derivative of NO, such as dinitrogen trioxide (N₂O₃), which is formed by the autooxidation of NO in the presence of oxygen.[4] This irreversible reaction yields a highly fluorescent benzotriazole (B28993) derivative, DAF-FM T.[1][2][3][5] The resulting fluorescence intensity is directly proportional to the concentration of NO produced within the cell. The fluorescence quantum yield increases approximately 160-fold, from ~0.005 to ~0.81, upon reaction.[2][3]

The overall detection process can be visualized as a logical workflow.

Caption: Figure 1. This compound Reaction Mechanism

Quantitative and Optical Properties

DAF-FM was developed as an improvement over its predecessor, DAF-2, offering greater photostability and a fluorescence signal that is independent of pH in the physiological range (pH > 5.5).[2][3][6] This makes it a more robust and reliable indicator for quantitative studies.

A summary of its key properties is presented below.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~495 nm | [1][2][7] |

| Emission Maximum (λem) | ~515 nm | [1][2][7] |

| Fluorescence Quantum Yield (Φ) | ~0.005 (DAF-FM) to ~0.81 (DAF-FM T) | [2][3] |

| Molar Extinction Coefficient (ε) | ~73,000 M⁻¹cm⁻¹ (DAF-FM T) | [7][8] |

| Detection Limit | ~3 nM | [3][9] |

| Recommended pH Range | > 5.5 | [3][7] |

| Molecular Weight | 496.42 g/mol | [7][9] |

Detailed Experimental Protocol: Intracellular NO Detection

This section provides a generalized protocol for loading cells with this compound and measuring NO-induced fluorescence. Optimization of concentrations, incubation times, and temperatures is crucial and should be determined empirically for each cell type and experimental condition.[2]

A. Reagent Preparation

-

This compound Stock Solution (5 mM): Prepare the stock solution by dissolving 1 mg of this compound powder in 400 µL of high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[2][10]

-

Storage: The DMSO stock solution is sensitive to repeated freeze-thaw cycles.[4] It is recommended to create single-use aliquots (e.g., 5-10 µL) and store them, protected from light and moisture, at -20°C.[1][2][10]

-

Loading Buffer: A suitable physiological buffer, such as Hank's Balanced Salt Solution (HBSS) or Dulbecco's Phosphate-Buffered Saline (DPBS), is required.[1][10] Note that components like phenol (B47542) red and bovine serum albumin (BSA) may interfere with fluorescence and should be used with caution.[2][4]

B. Cell Loading and Imaging Workflow

The following workflow outlines the key steps from cell preparation to data acquisition.

Caption: Figure 2. General Experimental Workflow for this compound

Step-by-Step Methodology:

-

Cell Preparation: Culture cells to the desired confluency on a suitable imaging platform (e.g., glass-bottom dishes, microplates, or in suspension).[2]

-

Prepare Working Solution: Immediately before use, dilute the 5 mM this compound stock solution into the pre-warmed loading buffer to a final working concentration of 1-10 µM.[2][3][11] The optimal concentration must be determined empirically.[2]

-

Cell Loading: Remove the culture medium and add the this compound working solution to the cells. Incubate for 20-60 minutes at 37°C, protected from light.[2][3]

-

Wash: Gently wash the cells once or twice with fresh, pre-warmed buffer to remove any extracellular probe.[2][11]

-

De-esterification: Add fresh buffer to the cells and incubate for an additional 15-30 minutes.[2][3] This step ensures that intracellular esterases have sufficient time to completely cleave the acetate groups from the internalized probe.

-

Stimulation: Induce NO production by treating the cells with the experimental agonist or compound of interest. Include appropriate controls, such as a vehicle control and a positive control using an NO donor (e.g., DEA NONOate or S-nitrosoglutathione).[1][11]

-

Data Acquisition: Measure the increase in fluorescence using an appropriate instrument equipped for fluorescein (B123965) (FITC) detection.[2]

-

Excitation: ~488-495 nm

-

Emission: ~515-535 nm

-

Application in Signaling Pathway Analysis

This compound is a valuable tool for dissecting signaling pathways that involve NO production. A primary example is the pathway involving endothelial Nitric Oxide Synthase (eNOS), a key regulator of vascular tone.[12] Various agonists, such as acetylcholine (B1216132) or vascular endothelial growth factor (VEGF), can activate eNOS through complex, often calcium-dependent, signaling cascades.[13]

The diagram below illustrates a simplified eNOS activation pathway and the point at which DAF-FM detects the resulting NO.

Caption: Figure 3. eNOS Signaling Pathway & NO Detection

By measuring the fluorescence of DAF-FM T, researchers can quantify the downstream effects of receptor activation, enzyme modulation, or drug intervention on the bioavailability of NO in real-time.[5][14]

References

- 1. bdbiosciences.com [bdbiosciences.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. ulab360.com [ulab360.com]

- 4. Detecting nitric oxide in free-living symbiotic dinoflagellates exposed to nanoparticles [protocols.io]

- 5. Detection of Nitric Oxide Formation in Primary Neural Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 7. This compound (Diaminofluorescein-FM diacetate) For detection of intracellular nitrogen oxide by green fluorescence | Goryo Chemical, Inc. [goryochemical.com]

- 8. DAF-FM (diaminofluorescein-FM) For detection of nitrogen oxide by green fluorescence | Goryo Chemical, Inc. [goryochemical.com]

- 9. This compound [sigmaaldrich.com]

- 10. Fluorescent Detection of Intracellular Nitric Oxide in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sfrbm.org [sfrbm.org]

- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 13. Coordinated Endothelial Nitric Oxide Synthase activation by translocation and phosphorylation determines flow-induced NO production in resistance vessels - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

An In-depth Technical Guide to the Mechanism of Action of DAF-FM DA in Living Cells

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescent probe 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM DA) for the detection and quantification of nitric oxide (NO) in living cells. We will delve into its mechanism of action, provide detailed experimental protocols, present key quantitative data, and illustrate a relevant signaling pathway where this compound is instrumental.

Core Mechanism of Action

This compound is a cell-permeant dye that serves as a robust indicator for intracellular nitric oxide.[1] Its mechanism of action can be dissected into a two-step intracellular process:

-

Intracellular Trapping: The diacetate form (this compound) is lipophilic and readily crosses the plasma membrane of living cells. Once inside the cell, ubiquitous intracellular esterases cleave the diacetate groups, transforming it into the cell-impermeant DAF-FM.[2][3][4] This enzymatic conversion effectively traps the probe within the cell.[1]

-

Nitric Oxide-Mediated Fluorescence: In its DAF-FM form, the probe is essentially non-fluorescent.[2][5] However, in the presence of nitric oxide and oxygen, DAF-FM undergoes an irreversible reaction to form a highly fluorescent benzotriazole (B28993) derivative.[1][4][6] This reaction leads to a substantial increase in the fluorescence quantum yield, making it a sensitive tool for detecting NO production.[2][4]

The following diagram illustrates the core mechanism of this compound within a living cell.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound and its fluorescent product.

| Property | Value | Reference(s) |

| Excitation Maximum | ~495 nm | [1][2][3] |

| Emission Maximum | ~515 nm | [1][2][3] |

| Fluorescence Quantum Yield (DAF-FM) | ~0.005 | [2][4][5] |

| Fluorescence Quantum Yield (DAF-FM-NO adduct) | ~0.81 | [2][4][5] |

| Fold Increase in Fluorescence | ~160-fold | [2][4][5] |

| Molar Extinction Coefficient (ε) | 84,000 M⁻¹cm⁻¹ | [6] |

| NO Detection Limit | ~3 nM | [4][5] |

| pH Sensitivity | Independent of pH above 5.5 | [4][6] |

| Cell Permeability | Yes (as Diacetate) | [1][3][4] |

Experimental Protocols

Preparation of this compound Stock Solution

A stock solution of this compound is typically prepared in anhydrous dimethyl sulfoxide (B87167) (DMSO).[7]

-

Bring the vial of this compound powder and anhydrous DMSO to room temperature.

-

To prepare a 5 mM stock solution, dissolve 1 mg of this compound in 0.4 mL of high-quality anhydrous DMSO.[7] For smaller quantities, such as a 50 µg vial, dissolve in 20 µL of DMSO.[7]

-

Vortex thoroughly until the powder is completely dissolved.

-

For long-term storage, aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C, protected from light and moisture.[7]

Staining of Live Cells with this compound

This protocol provides a general guideline for staining adherent or suspension cells. The optimal conditions may vary depending on the cell type and experimental setup.

-

Cell Preparation: Culture cells to the desired confluency on a suitable imaging plate, dish, or coverslip for adherent cells, or in a tube for suspension cells.

-

Loading Solution Preparation: Immediately before use, dilute the this compound stock solution into a suitable physiological buffer (e.g., Hank's Balanced Salt Solution - HBSS) to a final working concentration of 1-10 µM.[2][5][7] It is recommended to avoid buffers containing serum, bovine serum albumin (BSA), or phenol (B47542) red as they may interfere with the fluorescence.[2][4]

-

Cell Loading: Remove the culture medium and wash the cells once with the physiological buffer. Add the this compound loading solution to the cells.

-

Incubation: Incubate the cells for 20-60 minutes at 37°C, protected from light.[2][7]

-

Wash: After incubation, gently wash the cells twice with the physiological buffer to remove any excess, unhydrolyzed probe.

-

De-esterification: Add fresh, pre-warmed buffer or medium to the cells and incubate for an additional 15-30 minutes to allow for complete de-esterification of the intracellular this compound to DAF-FM.[2][7]

-

Imaging: The cells are now ready for experimental treatment to induce NO production and subsequent fluorescence imaging.

The following diagram outlines the general experimental workflow for using this compound.

Application in a Signaling Pathway: VEGF-Induced NO Production

This compound is a valuable tool for dissecting signaling pathways that involve the production of nitric oxide. A prominent example is the stimulation of endothelial cells with Vascular Endothelial Growth Factor (VEGF), which leads to the activation of endothelial nitric oxide synthase (eNOS) and subsequent NO production.[6][8]

The binding of VEGF to its receptor (VEGFR2) on the endothelial cell surface initiates a signaling cascade.[9] This includes the activation of phospholipase C gamma (PLCγ), which in turn generates inositol (B14025) trisphosphate (IP3).[1] IP3 triggers the release of calcium (Ca²⁺) from intracellular stores.[1] The elevated intracellular Ca²⁺ concentration leads to the binding of calmodulin to eNOS, activating the enzyme to produce NO from L-arginine.[1] Additionally, the PI3K/Akt pathway can also be activated by VEGF, leading to the phosphorylation and activation of eNOS.[9]

The diagram below illustrates this signaling pathway.

References

- 1. Life History of eNOS: Partners and Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. Analysing calcium dependent and independent regulation of eNOS in endothelium triggered by extracellular signalling events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysing calcium dependent and independent regulation of eNOS in endothelium triggered by extracellular signalling events - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]

- 6. Nitric oxide production contributes to the angiogenic properties of vascular endothelial growth factor in human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. content-assets.jci.org [content-assets.jci.org]

- 9. researchgate.net [researchgate.net]

A Technical Guide to DAF-FM DA Fluorescence for Nitric Oxide Imaging

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM DA), a widely used fluorescent probe for the detection and quantification of nitric oxide (NO) in cellular and biological systems. This document outlines the core principles of this compound, its chemical and fluorescent properties, detailed experimental protocols, and its application in studying NO-mediated signaling pathways.

Core Principles of this compound for Nitric Oxide Detection

This compound is a cell-permeable compound that serves as an indicator for intracellular nitric oxide.[1] Its unreacted form is essentially non-fluorescent and can freely cross cell membranes.[1] Once inside the cell, intracellular esterases cleave the diacetate groups, converting it to the cell-impermeant DAF-FM.[1][2] This trapped, weakly fluorescent molecule then reacts with nitric oxide to form a highly fluorescent benzotriazole (B28993) derivative.[1] Consequently, cells with higher levels of intracellular nitric oxide exhibit increased fluorescence intensity.[1]

The reaction is not a direct interaction with NO but rather with NO oxidation byproducts, such as dinitrogen trioxide (N₂O₃) or the nitrogen dioxide radical (NO₂•).[3][4] Kinetic analysis suggests that NO₂• is a more likely reactive intermediate.[3] This multi-step process is crucial for understanding the probe's behavior and for the quantitative interpretation of fluorescence signals.

Quantitative Data and Properties

The key characteristics of DAF-FM and its diacetate form are summarized below, providing essential data for experimental design and data interpretation.

| Property | Value | References |

| Excitation Maximum (λex) | ~495 nm | [1][5][6] |

| Emission Maximum (λem) | ~515 nm | [1][5][6] |

| Fluorescence Quantum Yield (Φ) | ~0.005 (DAF-FM) to ~0.81 (DAF-FM-T) | [5][7][8] |

| Fold Increase in Fluorescence | ~160-fold upon reaction with NO | [5][8][9] |

| NO Detection Limit | ~3 nM | [7][9] |

| pH Stability | Spectra are independent of pH above 5.5 | [4][5][7] |

| Photostability | Significantly more photostable than DAF-2 | [5][7] |

| Molar Extinction Coefficient (ε) | 73,000 M⁻¹cm⁻¹ (DAF-FM-T) | [6] |

| Molecular Weight | 496.42 g/mol | [6][8] |

Experimental Protocols

Accurate and reproducible results with this compound hinge on meticulous experimental execution. Below are detailed protocols for cell loading and fluorescence measurement.

Preparation of this compound Stock Solution

-

Reconstitution : Bring the this compound powder and anhydrous Dimethyl Sulfoxide (DMSO) to room temperature.[1][10] To prepare a stock solution (typically 5-10 mM), add the appropriate volume of high-quality anhydrous DMSO to the vial of this compound powder and vortex thoroughly until fully dissolved.[1][5] For example, a 5 mM stock solution can be made by dissolving 1 mg in 0.4 mL of DMSO.[7]

-

Storage : Store the stock solution at -20°C, protected from light and moisture.[1][5] It is recommended to aliquot the stock solution to minimize freeze-thaw cycles.[11]

Cell Loading Protocol for Adherent and Suspension Cells

-

Cell Preparation : Culture cells to the desired confluency. For suspension cells, adjust the cell density to approximately 1 x 10⁶ cells/mL in a suitable buffer (e.g., pre-warmed 1x DPBS).[1]

-

Loading Solution Preparation : Dilute the this compound stock solution into a suitable physiological buffer to a final working concentration of 1-10 µM.[1][5] The optimal concentration should be determined empirically for each cell type and experimental condition.[5] Buffers containing serum, BSA, or phenol (B47542) red may interfere with the fluorescence and should be used with caution.[1][10] If serum is necessary, it should be heat-inactivated to prevent premature cleavage of the diacetate groups.[1]

-

Cell Incubation : Incubate the cells with the this compound loading solution for 20-60 minutes at 37°C.[1][5]

-

Washing : After incubation, wash the cells twice with the buffer of choice to remove the excess probe.[1]

-

De-esterification : Resuspend the cells in fresh buffer or medium and incubate for an additional 15-60 minutes at 37°C.[1][5] This step allows for the complete de-esterification of the intracellular this compound by cellular esterases.[1]

Fluorescence Measurement

-

Induction of NO Production : Treat the cells with the desired stimulus to induce nitric oxide production. A positive control can be generated by treating cells with an NO donor like 1 mM Diethylamine NONOate (DEA NONOate) for 30-60 minutes.[1]

-

Data Acquisition : Measure the fluorescence intensity using a suitable instrument such as a fluorescence microscope, flow cytometer, or microplate reader.[11] The excitation and emission wavelengths should be set to approximately 495 nm and 515 nm, respectively.[5] These settings are compatible with standard fluorescein (B123965) (FITC) filter sets.[5]

Visualization of Key Processes

Diagrams illustrating the mechanism of action, experimental workflow, and a relevant signaling pathway are provided below.

Caption: Mechanism of this compound for intracellular NO detection.

References

- 1. bdbiosciences.com [bdbiosciences.com]

- 2. sfrbm.org [sfrbm.org]

- 3. Kinetic analysis of DAF-FM activation by NO: Toward calibration of a NO-sensitive fluorescent dye - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DAF FM diacetate | Fluorescent Cell Indicators and Sensors | Tocris Bioscience [tocris.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. This compound (Diaminofluorescein-FM diacetate) For detection of intracellular nitrogen oxide by green fluorescence | Goryo Chemical, Inc. [goryochemical.com]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. This compound [sigmaaldrich.com]

- 10. This compound [bdbiosciences.com]

- 11. ulab360.com [ulab360.com]

DAF-FM DA: A Technical Guide to Nitric Oxide Detection in Neuroscience and Cell Biology

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM DA), a powerful fluorescent probe for the detection and quantification of nitric oxide (NO). Nitric oxide is a critical signaling molecule involved in a vast array of physiological and pathological processes, particularly within the nervous and cardiovascular systems. Understanding its production and function is paramount for research in neuroscience, cell biology, and the development of novel therapeutics. This document details the probe's mechanism, quantitative properties, experimental protocols, and key applications, offering a technical resource for its effective implementation in the laboratory.

Introduction to this compound

This compound is a cell-permeable dye designed for detecting intracellular nitric oxide. It has gained widespread use due to its improved sensitivity, photostability, and pH stability compared to its predecessor, DAF-2 DA.[1][2] Once inside the cell, this compound is hydrolyzed by intracellular esterases, trapping the active probe, DAF-FM, within the cytosol.[3] The probe itself is virtually non-fluorescent until it reacts with an oxidized derivative of NO, formed in the presence of oxygen, to yield a highly fluorescent benzotriazole (B28993) product.[4][5] This reaction allows for the visualization and measurement of NO production in living cells and tissues.

Nitric oxide is a unique signaling molecule, a gaseous free radical that diffuses readily across cell membranes to act on nearby targets.[6][7] In neuroscience, it plays a pivotal role in synaptic plasticity, neurotransmission, and the regulation of cerebral blood flow.[6][8] In cell biology, it is a key mediator in the immune response and the regulation of vascular tone.[4][9] The ability to accurately detect NO with tools like this compound is therefore essential for elucidating its complex roles in health and disease.

Mechanism of Action

The detection of nitric oxide by this compound is a multi-step process that begins with the passive diffusion of the probe across the cell membrane. The diacetate groups render the molecule lipophilic and membrane-permeant.

-

Cellular Uptake and Activation : Once inside the cell, ubiquitous intracellular esterases cleave the two acetate (B1210297) groups from this compound. This hydrolysis converts the molecule into its membrane-impermeant form, DAF-FM, effectively trapping it within the cell.[1][4]

-

Reaction with Nitric Oxide : DAF-FM does not react directly with NO. Instead, it reacts with an intermediate species, such as dinitrogen trioxide (N₂O₃) or the nitrogen dioxide radical (NO₂•), which is formed from the autooxidation of NO in the presence of oxygen.[3][5]

-

Formation of a Fluorescent Product : This irreversible reaction converts the non-fluorescent DAF-FM into a highly fluorescent triazole derivative, DAF-FM T (a benzotriazole).[3][10] The resulting fluorescence intensity is proportional to the amount of NO produced.

The overall workflow for using this compound to detect intracellular NO is a straightforward process of loading, incubation, and imaging.

Quantitative and Physicochemical Properties

This compound and its active form, DAF-FM, possess distinct properties that are critical for experimental design and data interpretation. The fluorinated nature of DAF-FM enhances its sensitivity and stability over older probes.

| Property | This compound | DAF-FM | DAF-FM T (NO Adduct) | Reference(s) |

| Molecular Formula | C₂₅H₁₈F₂N₂O₇ | C₂₁H₁₄F₂N₂O₅ | - | [3][11] |

| Molecular Weight | 496.42 g/mol | 412.37 g/mol | - | [3][10] |

| Cell Permeability | Yes | No | No | [3][4][10] |

| Excitation Max (λex) | - | ~495 nm | ~495-500 nm | [4][11] |

| Emission Max (λem) | - | ~515 nm | ~515 nm | [4][11] |

| Fluorescence Quantum Yield (Φ) | - | ~0.005 | ~0.81 | [10][12][13] |

| Fluorescence Increase | - | - | ~160-fold | [10][12][13] |

| Detection Limit | - | ~3 nM | - | [10][12] |

| pH Stability | - | Stable above pH 5.5 | Stable above pH 5.5 | [2][3][10] |

| Solubility | Soluble in DMSO | - | - | [9][14] |

| Storage | -20°C, desiccated, protected from light | - | - | [3][4][14] |

Nitric Oxide Signaling in Neuroscience

In the central nervous system, NO functions as a crucial, atypical neurotransmitter. Its production is tightly regulated, and it mediates a variety of signaling cascades. The canonical pathway involves the activation of neuronal nitric oxide synthase (nNOS), often triggered by calcium influx.

Calcium (Ca²⁺) entry into a postsynaptic neuron, typically through NMDA receptors activated by glutamate, binds to calmodulin (CaM).[8][15] The Ca²⁺/CaM complex then activates nNOS. nNOS is often anchored near the NMDA receptor via scaffolding proteins like PSD-95.[8][15] Activated nNOS synthesizes NO and L-citrulline from L-arginine.[15]

Being a small, lipophilic gas, NO is not stored in vesicles but diffuses from its site of production. It can act as a retrograde messenger, diffusing back to the presynaptic terminal, or it can act on adjacent neurons and glial cells.[6][15] A primary target of NO is the enzyme soluble guanylyl cyclase (sGC). NO binding to the heme group of sGC activates the enzyme, which then converts GTP to cyclic GMP (cGMP).[15] cGMP, in turn, activates downstream targets such as protein kinase G (PKG) and cyclic nucleotide-gated (CNG) ion channels, modulating neuronal excitability and synaptic strength.[8][15]

Under conditions of oxidative stress, NO can also react with superoxide (B77818) radicals (O₂⁻) to form the highly reactive and neurotoxic molecule peroxynitrite (ONOO⁻), which can lead to protein nitration and cellular damage.[15]

Experimental Protocols

This section provides a generalized protocol for the detection of intracellular NO in cultured cells using this compound. The optimal conditions, particularly dye concentration and incubation times, should be empirically determined for each cell type and experimental setup.

Reagent Preparation

-

This compound Stock Solution (5-10 mM) : Bring the vial of this compound powder and anhydrous dimethyl sulfoxide (B87167) (DMSO) to room temperature. To prepare a 5 mM stock solution from a 50 µg vial (MW 496.42), add 20 µL of DMSO.[9][12] Vortex thoroughly until the powder is completely dissolved. Protect the stock solution from light and moisture. For long-term storage, aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.[9]

-

Working Solution (1-10 µM) : On the day of the experiment, dilute the DMSO stock solution into a suitable physiological buffer (e.g., Hank's Balanced Salt Solution (HBSS) or serum-free medium) to the final desired working concentration.[4][13] A typical starting concentration is 5-10 µM.[1][11] Note that buffers containing serum or phenol (B47542) red may interfere with the assay and should be used with caution.[4][9]

Cell Staining and NO Detection

-

Cell Preparation : Culture cells to the desired confluency (e.g., 75-80%) on a suitable imaging platform (e.g., glass-bottom dishes, coverslips, or microplates).

-

Loading : Remove the culture medium and wash the cells once with the pre-warmed physiological buffer. Add the this compound working solution to the cells.

-

Incubation : Incubate the cells for 20-60 minutes at 37°C, protected from light.[12][13] For some cell types with low esterase activity, a longer incubation or a subsequent incubation period may be necessary.[4]

-

Washing : After incubation, gently wash the cells twice with the pre-warmed buffer to remove any excess, unhydrolyzed probe.[4][12]

-

De-esterification : Add fresh buffer or medium and incubate for an additional 15-30 minutes to allow for the complete de-esterification of the intracellular this compound to DAF-FM.[12][13]

-

Stimulation and Imaging :

-

Mount the cells on the detection instrument (e.g., fluorescence microscope, plate reader).

-

Acquire a baseline fluorescence reading.

-

Add experimental compounds (e.g., agonists to stimulate NO production).

-

Positive Control : Treat cells with a known NO donor (e.g., S-nitroso-N-acetylpenicillamine (SNAP) or Diethylamine NONOate) to confirm the probe is working.[4][16]

-

Negative Control : Pre-incubate cells with a NOS inhibitor (e.g., L-NAME) before adding the agonist to verify that the signal is dependent on NOS activity.[17]

-

Image the cells using standard fluorescein (B123965) (FITC) filter sets (Excitation: ~495 nm; Emission: ~515 nm).[13]

-

References

- 1. sfrbm.org [sfrbm.org]

- 2. ulab360.com [ulab360.com]

- 3. rndsystems.com [rndsystems.com]

- 4. bdbiosciences.com [bdbiosciences.com]

- 5. Kinetic analysis of DAF-FM activation by NO: Toward calibration of a NO-sensitive fluorescent dye - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NO as a signalling molecule in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jneurosci.org [jneurosci.org]

- 8. Nitric oxide signalling in the brain and its control of bodily functions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound [bdbiosciences.com]

- 10. lumiprobe.com [lumiprobe.com]

- 11. This compound (Diaminofluorescein-FM diacetate) For detection of intracellular nitrogen oxide by green fluorescence | Goryo Chemical, Inc. [goryochemical.com]

- 12. tools.thermofisher.com [tools.thermofisher.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. This compound, Nitric oxide quantification reagent (CAS 254109-22-3) | Abcam [abcam.com]

- 15. researchgate.net [researchgate.net]

- 16. Detection of Nitric Oxide Formation in Primary Neural Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Spectral Properties and Applications of DAF-FM DA for Nitric Oxide Detection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the spectral properties of 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM DA) and its nitric oxide (NO) adduct, DAF-FM T. It includes detailed experimental protocols for its use in detecting intracellular NO and visualizations of the associated signaling pathways.

Core Principles of this compound for Nitric Oxide Detection

This compound is a cell-permeable dye that serves as a highly sensitive fluorescent probe for the detection of nitric oxide.[1] Its utility in biological research stems from a multi-step process that transforms a non-fluorescent molecule into a highly fluorescent one upon reaction with NO.

Initially, the diacetate form (this compound) readily crosses the cell membrane. Once inside the cell, intracellular esterases cleave the diacetate groups, converting it to DAF-FM, a less membrane-permeable form that is effectively trapped within the cell.[2][3] DAF-FM itself is weakly fluorescent. However, in the presence of nitric oxide and oxygen, DAF-FM undergoes a reaction to form a highly fluorescent triazole derivative, DAF-FM T.[2][3] This significant increase in fluorescence serves as a direct indicator of intracellular NO production.

Spectral Properties

The spectral characteristics of DAF-FM and its NO adduct, DAF-FM T, are crucial for designing and interpreting fluorescence-based experiments. The key quantitative spectral data are summarized in the table below.

| Property | DAF-FM (pre-reaction with NO) | DAF-FM T (post-reaction with NO) |

| Excitation Maximum (λex) | ~495 nm[1][3][4] | ~495 nm[1][3][4] |

| Emission Maximum (λem) | ~515 nm[1][3][4] | ~515 nm[1][3][4] |

| Quantum Yield (Φ) | ~0.005[1][3][5] | ~0.81[1][3][5] |

| Extinction Coefficient (ε) | Not reported | 84,000 M⁻¹cm⁻¹[4] |

| Fluorescence Increase | - | ~160-fold[1][3][5] |

Experimental Protocols

Accurate and reproducible detection of nitric oxide using this compound requires careful adherence to optimized experimental protocols. Below are detailed methodologies for preparing the reagent and for its application in fluorescence microscopy and flow cytometry.

Reagent Preparation

-

Stock Solution Preparation:

-

Dissolve this compound in high-quality anhydrous dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution, typically at a concentration of 5 mM.[1][3]

-

Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and protect from light.

-

Store the stock solution at -20°C, desiccated.[3]

-

-

Working Solution Preparation:

-

On the day of the experiment, dilute the this compound stock solution to the desired final working concentration (typically 1-10 µM) in a suitable buffer, such as serum-free medium or Hanks' Balanced Salt Solution (HBSS).[3][5] It is critical to determine the optimal concentration for each cell type and experimental condition empirically.

-

Protocol for Fluorescence Microscopy

This protocol is suitable for detecting NO in adherent cells.

-

Cell Preparation:

-

Plate cells on glass-bottom dishes or coverslips suitable for microscopy and culture until they reach the desired confluency.

-

-

This compound Loading:

-

Remove the culture medium and wash the cells once with the chosen experimental buffer.

-

Add the this compound working solution to the cells and incubate for 20-60 minutes at 37°C, protected from light.[3]

-

-

De-esterification:

-

Imaging:

-

Mount the coverslip or dish on a fluorescence microscope equipped with a filter set appropriate for fluorescein (B123965) (FITC).

-

Excite the sample at ~490 nm and collect the emission at ~515 nm.

-

Acquire images to visualize the intracellular fluorescence, which corresponds to the level of nitric oxide.

-

Protocol for Flow Cytometry

This protocol is designed for the quantitative analysis of NO production in a cell suspension.

-

Cell Preparation:

-

Prepare a single-cell suspension at a concentration of approximately 1 x 10⁶ cells/mL in a suitable buffer (e.g., DPBS).[6] Note that buffers containing serum or phenol (B47542) red may interfere with the fluorescence and should be used with caution.[6]

-

-

This compound Loading:

-

Washing and De-esterification:

-

Wash the cells twice by centrifugation and resuspension in fresh buffer to remove extracellular dye.[6]

-

After the final wash, resuspend the cells in the analysis buffer. For some cell types, an additional incubation of 30-60 minutes may be necessary for complete de-esterification.

-

-

Analysis:

-

Analyze the cells on a flow cytometer equipped with a blue laser (~488 nm) for excitation.

-

Collect the fluorescence emission in the green channel (typically around 515-530 nm).

-

The increase in fluorescence intensity of the cell population is indicative of intracellular nitric oxide levels.

-

Visualizing the Molecular and Experimental Landscape

To provide a clearer understanding of the processes involved, the following diagrams illustrate the reaction of this compound, the experimental workflow, and a key signaling pathway leading to NO production.

References

DAF-FM Diacetate: A Comprehensive Technical Guide for Nitric Oxide Detection

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM diacetate), a widely used fluorescent probe for the detection and quantification of nitric oxide (NO) in biological systems. This document outlines its chemical structure, mechanism of action, key properties, and detailed experimental protocols for its application.

Chemical Structure and Properties

DAF-FM diacetate is a cell-permeable derivative of fluorescein (B123965) designed for the sensitive detection of nitric oxide. Its chemical structure allows it to passively diffuse across cellular membranes. Once inside the cell, it undergoes deacetylation by intracellular esterases to form DAF-FM, the NO-sensitive form of the probe.

Table 1: Physicochemical and Spectroscopic Properties of DAF-FM Diacetate and DAF-FM

| Property | Value | Reference |

| DAF-FM Diacetate | ||

| Molecular Formula | C₂₅H₁₈F₂N₂O₇ | [1][2] |

| Molecular Weight | 496.42 g/mol | [2][3] |

| CAS Number | 254109-22-3 | [1][2] |

| Solubility | Soluble in DMSO | [1][2][3] |

| Appearance | Solid | [2] |

| DAF-FM (Deacetylated Form) | ||

| Excitation Maximum (λex) | ~495 nm | [2][4][5] |

| Emission Maximum (λem) | ~515 nm | [2][4][5] |

| Fluorescence Quantum Yield (Φ) - Unreacted | ~0.005 | [2][4] |

| Fluorescence Quantum Yield (Φ) - After NO reaction | ~0.81 | [2][4][5] |

| Fluorescence Increase upon NO Reaction | ~160-fold | [2][4] |

| Optimal pH Range | > 5.5 | [4][5] |

| NO Detection Limit | ~3 nM | [2][4] |

Mechanism of Action

The detection of nitric oxide by DAF-FM diacetate is a multi-step process that occurs within the cell. The probe itself is not directly reactive with NO.

First, the non-fluorescent and cell-permeant DAF-FM diacetate is hydrolyzed by intracellular esterases, which remove the two acetate (B1210297) groups.[6] This process transforms it into the polar, cell-impermeant DAF-FM, effectively trapping the probe inside the cell.[6]

The resulting DAF-FM is weakly fluorescent.[6] In the presence of nitric oxide and oxygen, DAF-FM undergoes a reaction to form a highly fluorescent triazole derivative.[3] It is important to note that DAF-FM does not react directly with NO but rather with an oxidative product of NO, such as dinitrogen trioxide (N₂O₃) or the nitrogen dioxide radical (NO₂•).[7] This reaction leads to a significant increase in fluorescence intensity, which can be measured to quantify the amount of nitric oxide produced.[2][4]

Caption: Mechanism of intracellular nitric oxide detection by DAF-FM diacetate.

Experimental Protocols

The following protocols provide a general framework for the use of DAF-FM diacetate in cell-based assays. Optimization of concentrations, incubation times, and other parameters may be necessary for specific cell types and experimental conditions.

Reagent Preparation

Stock Solution Preparation:

-

Bring the vial of DAF-FM diacetate powder and anhydrous dimethyl sulfoxide (B87167) (DMSO) to room temperature.[6]

-

To prepare a 5 mM stock solution, dissolve 1 mg of DAF-FM diacetate in 400 µL of high-quality anhydrous DMSO.[4][8]

-

Vortex thoroughly until the powder is completely dissolved.[6]

-

For storage, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C, protected from light and moisture.[4][6][8]

Working Solution Preparation:

-

On the day of the experiment, thaw an aliquot of the DAF-FM diacetate stock solution.

-

Prepare a working solution by diluting the stock solution in a suitable buffer (e.g., Hank's Balanced Salt Solution (HBSS) or serum-free medium) to the desired final concentration.[8] A typical starting concentration range is 1-10 µM.[4][8] The optimal concentration should be determined empirically.

Cell Loading Protocol

-

Culture cells to the desired confluency in a suitable format (e.g., microplates, chamber slides).

-

Remove the culture medium and wash the cells once with the chosen buffer.

-

Add the DAF-FM diacetate working solution to the cells.

-

Incubate the cells for 20-60 minutes at 37°C, protected from light.[4][6]

-

After the loading incubation, wash the cells twice with fresh buffer to remove any excess, unhydrolyzed probe.[4][6]

-

Incubate the cells for an additional 15-30 minutes in fresh buffer to allow for complete de-esterification of the intracellular DAF-FM diacetate to DAF-FM.[4][8]

Nitric Oxide Detection and Measurement

-

After the de-esterification step, the cells are ready for experimental treatment to induce nitric oxide production.

-

Treat the cells with the desired stimuli (e.g., agonists, inhibitors, or NO donors as positive controls).

-

Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer.[4]

-

The excitation and emission maxima for the DAF-FM-NO adduct are approximately 495 nm and 515 nm, respectively, which is compatible with standard FITC filter sets.[4][6]

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. caymanchem.com [caymanchem.com]

- 3. DAF-FM diacetate | AAT Bioquest [aatbio.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. DAF-FM DA (Diaminofluorescein-FM diacetate) For detection of intracellular nitrogen oxide by green fluorescence | Goryo Chemical, Inc. [goryochemical.com]

- 6. bdbiosciences.com [bdbiosciences.com]

- 7. Kinetic analysis of DAF-FM activation by NO: Toward calibration of a NO-sensitive fluorescent dye - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorescent Detection of Intracellular Nitric Oxide in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Real-Time Nitric Oxide Measurement in Primary Neurons Using DAF-FM DA

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the use of 4-amino-5-methylamino-2′,7′-difluorofluorescein diacetate (DAF-FM DA) for the real-time measurement of nitric oxide (NO) in primary neurons. Nitric oxide is a critical signaling molecule in the nervous system, involved in processes ranging from neurotransmission to neurotoxicity.[1] Accurate measurement of its transient and localized production is crucial for understanding its physiological and pathological roles. This compound is a widely used fluorescent probe that enables the detection of intracellular NO in living cells with high sensitivity and spatiotemporal resolution.[2]

Principle of Detection

This compound is a cell-permeable compound that is non-fluorescent.[1][3] Once inside the neuron, intracellular esterases cleave the diacetate groups, converting it to the cell-impermeant DAF-FM.[1][3][4] In the presence of NO and oxygen, DAF-FM undergoes a reaction to form a highly fluorescent benzotriazole (B28993) derivative.[1][3][5] The resulting fluorescence intensity is proportional to the concentration of NO, allowing for real-time monitoring of its production. The fluorescence quantum yield of DAF-FM increases approximately 160-fold upon reacting with nitric oxide.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for using this compound in experimental settings.

Table 1: Properties of DAF-FM

| Property | Value | Source |

| Excitation Maximum (λex) | ~495 nm | [1][3][4][6] |

| Emission Maximum (λem) | ~515 nm | [1][3][4][6] |

| Molecular Weight (this compound) | 496.42 g/mol | [6] |

| NO Detection Limit | ~3 nM | [3][4] |

| pH Stability | Stable above pH 5.5 | [3][4] |

| Quantum Yield (Unreacted) | ~0.005 | [3][4] |

| Quantum Yield (NO Adduct) | ~0.81 | [3][4] |

Table 2: Typical Experimental Parameters for Primary Neurons

| Parameter | Recommended Range/Value | Source |

| This compound Stock Solution | 2-5 mM in DMSO | [3][4][5] |

| This compound Working Concentration | 1-10 µM | [1][3][4] |

| Incubation Time | 15-60 minutes | [3][4][5] |

| Incubation Temperature | 37°C | [1][3][5] |

| De-esterification Time | 15-30 minutes | [4] |

| Imaging Medium | Hank's Buffered Salt Solution (HBSS) or similar | [5] |

| Image Acquisition Rate | 1 image per minute (for time-lapse) | [5] |

| Exposure Time | 20-50 ms (B15284909) (to minimize phototoxicity) | [5] |

Signaling Pathway and Experimental Workflow

To visualize the underlying biological and experimental processes, the following diagrams are provided.

Caption: Neuronal nitric oxide synthesis pathway.

Caption: Experimental workflow for NO measurement with this compound.

Detailed Experimental Protocol for Primary Neurons

This protocol is a synthesized guideline. Optimal conditions should be determined empirically for specific neuronal types and experimental setups.

1. Reagent Preparation: a. Prepare a 2-5 mM stock solution of this compound in high-quality anhydrous DMSO.[3][4][5] b. Aliquot the stock solution and store it at -20°C, protected from light and moisture.[4] Avoid repeated freeze-thaw cycles.[4] c. Prepare an imaging buffer, such as Hank's Balanced Salt Solution (HBSS), with calcium and magnesium, and pre-warm it to 37°C.[5] Buffers containing serum or phenol (B47542) red may interfere with fluorescence and should be used with caution.[1][3]

2. Cell Loading: a. Culture primary neurons on microscopy-grade coverslips or imaging plates until they reach the desired confluency (e.g., 75%).[5] b. Dilute the this compound stock solution in the pre-warmed culture medium to a final working concentration of 1-10 µM (a starting concentration of 2 µM is often effective).[5] c. Remove the existing culture medium from the neurons and replace it with the this compound-containing medium. d. Incubate the cells for 15-30 minutes at 37°C in a 5% CO₂ incubator.[5]

3. Washing and De-esterification: a. After incubation, gently remove the dye-loading solution. b. Replace the solution directly with pre-warmed imaging medium (e.g., HBSS).[5] A gentle wash step can be performed, but some protocols suggest direct replacement to avoid cell loss.[4][5] c. Incubate the cells for an additional 15-30 minutes at room temperature or 37°C to allow for the complete de-esterification of the intracellular this compound to DAF-FM.[4]

4. Fluorescence Imaging: a. Mount the coverslip or imaging plate onto a fluorescence microscope equipped with a suitable filter set for fluorescein (B123965) or FITC (Excitation: ~495 nm, Emission: ~515 nm).[3][4] b. Acquire baseline fluorescence images before applying any stimulus. c. To induce NO production, apply the desired stimulus (e.g., an NMDA receptor agonist like glutamate, or an NO donor like S-nitroso-N-acetylpenicillamine (SNAP) as a positive control).[5] d. Begin time-lapse imaging immediately after stimulus application. Collect images at regular intervals (e.g., every minute for 20 minutes) to monitor the change in fluorescence intensity over time.[5] Use minimal exposure times (e.g., 20-50 ms) to reduce phototoxicity and photobleaching.[5]

5. Data Analysis: a. Use image analysis software (e.g., ImageJ) to quantify the mean fluorescence intensity of individual neurons or regions of interest (ROIs) over time. b. Correct for background fluorescence by subtracting the intensity of a cell-free region from the intensity of the ROIs. c. Normalize the fluorescence intensity (ΔF/F₀) to the baseline fluorescence (F₀) to represent the relative change in NO concentration.

Specificity and Potential Artifacts

While DAF-FM is a powerful tool, it is essential to be aware of its limitations and potential for artifacts.

-

Reaction Mechanism: DAF-FM does not react directly with NO. Instead, it reacts with NO oxidation byproducts, such as dinitrogen trioxide (N₂O₃) or potentially the NO₂ radical, which are formed in the presence of oxygen.[7][8] This means the signal is dependent on the local oxygen concentration.

-

Oxidative Stress: The probe can be oxidized by sources of superoxide (B77818) and peroxyl radicals, leading to a fluorescent signal that is indistinguishable from the NO adduct.[9] This can be a significant source of artifacts in models of neuroinflammation or excitotoxicity where reactive oxygen species (ROS) are also produced.

-

Peroxynitrite: DAF-FM can react with peroxynitrite (ONOO⁻), a product of the reaction between NO and superoxide. However, this reaction is considered to be of secondary importance under most physiological conditions.[9]

-

Autoxidation: The probe can undergo autoxidation, which is potentiated by light, leading to an increase in background fluorescence.[9] Minimizing light exposure is critical.

-

Interference from Ascorbic Acid: Intracellular ascorbic acid (Vitamin C) can interfere with the measurement of NO by DAF-based probes.[10]

To ensure data validity, it is crucial to perform control experiments, such as using an NO synthase (NOS) inhibitor (e.g., L-NAME) to confirm that the observed fluorescence increase is indeed due to NOS activity.[2] Additionally, using NO scavengers can help validate the specificity of the signal.

References

- 1. bdbiosciences.com [bdbiosciences.com]

- 2. researchgate.net [researchgate.net]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Detection of Nitric Oxide Formation in Primary Neural Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound (Diaminofluorescein-FM diacetate) For detection of intracellular nitrogen oxide by green fluorescence | Goryo Chemical, Inc. [goryochemical.com]

- 7. Kinetic analysis of DAF-FM activation by NO: Toward calibration of a NO-sensitive fluorescent dye - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sfrbm.org [sfrbm.org]

- 9. On the specificity of 4-amino-5-methylamino-2',7'-difluorofluorescein as a probe for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

DAF-FM Diacetate: A Technical Guide to a Versatile Fluorescent Probe for Nitric Oxide Detection

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM DA), a widely utilized fluorescent probe for the detection and quantification of nitric oxide (NO). This document outlines the probe's mechanism of action, key quantitative characteristics, detailed experimental protocols, and its application in studying NO signaling pathways.

Introduction to this compound

This compound is a cell-permeable compound that serves as a powerful tool for imaging and quantifying nitric oxide in living cells and biological systems.[1] Developed as an improvement upon its predecessor, DAF-2 DA, this compound offers enhanced sensitivity, photostability, and less pH-sensitivity, making it a preferred choice for many researchers.[2][3] The probe itself is essentially non-fluorescent until it reacts with NO, leading to a significant increase in fluorescence intensity.[2][4]

Mechanism of Action

The detection of nitric oxide by this compound is a multi-step process. Initially, the cell-permeable this compound passively diffuses across the cell membrane into the cytosol.[1][5] Once inside the cell, intracellular esterases cleave the diacetate groups, converting this compound into its membrane-impermeant form, DAF-FM.[1][3][5] This process effectively traps the probe within the cell.

The subsequent reaction with nitric oxide is more complex. While it is broadly stated that DAF-FM reacts with NO to form a highly fluorescent triazole derivative (DAF-FM T), the precise mechanism is a subject of discussion.[1][2][3] One proposed mechanism involves the reaction of DAF-FM with dinitrogen trioxide (N₂O₃), which is formed from the autooxidation of NO in the presence of oxygen.[6] Another body of evidence suggests that the nitrogen dioxide radical (NO₂•) acts as a reactive intermediate in the activation of DAF-FM.[7] It is also suggested that DAF-FM may first be non-specifically oxidized to an anilinyl radical, which then reacts with NO to yield the fluorescent product.[8]

Regardless of the exact intermediate, the reaction is irreversible and results in the formation of a benzotriazole (B28993) derivative that exhibits a strong fluorescent signal.[1][6] This fluorescence intensity is directly proportional to the concentration of nitric oxide, allowing for its quantification.

Quantitative Data and Spectral Properties

The utility of this compound as a fluorescent probe is defined by its key quantitative parameters. The following tables summarize these properties for easy comparison.

Table 1: Spectral Properties of DAF-FM and its NO Adduct

| Property | DAF-FM (Unreacted) | DAF-FM Triazole (NO Adduct) |

| Excitation Maximum (λex) | ~495 nm | ~495 nm |

| Emission Maximum (λem) | ~515 nm | ~515 nm |

| Molar Extinction Coefficient (ε) | Not reported | 73,000 M⁻¹cm⁻¹[9] |

| Fluorescence Quantum Yield (Φ) | ~0.005[2][4][5] | ~0.81[2][4][5] |

Table 2: Performance Characteristics of DAF-FM

| Parameter | Value |

| Fluorescence Increase upon NO Reaction | ~160-fold[2][4][5] |

| NO Detection Limit | ~3 nM[2][5][10] |

| pH Sensitivity | Spectra are independent of pH above 5.5[2][5] |

| Photostability | Significantly more photostable than DAF-2[2][5] |

Experimental Protocols

The following are generalized protocols for the use of this compound in cell-based assays. Optimal conditions, such as probe concentration and incubation times, may need to be determined empirically for specific cell types and experimental setups.

Preparation of this compound Stock Solution

-

Reconstitution : Prepare a stock solution of this compound in high-quality anhydrous dimethyl sulfoxide (B87167) (DMSO). For example, a 5 mM stock solution can be made by dissolving 1 mg of DAF-FM diacetate (MW ~496.4 g/mol ) in approximately 0.4 mL of DMSO.[2]

-

Storage : Store the DMSO stock solution at -20°C, protected from light and moisture.[2][4] Aliquoting the stock solution is recommended to minimize freeze-thaw cycles.[2]

Staining Live Cells for Fluorescence Microscopy or Plate Reader Assays

-

Cell Preparation : Culture cells to the desired confluence on a suitable imaging plate or slide.

-

Loading with this compound :

-

Prepare a working solution of this compound by diluting the DMSO stock solution in a suitable buffer (e.g., Hank's Balanced Salt Solution - HBSS, or serum-free medium). The final working concentration typically ranges from 1 to 10 µM.[4][11]

-

Remove the culture medium from the cells and wash once with the buffer.

-

Add the this compound working solution to the cells.

-

-

Incubation : Incubate the cells for 20-60 minutes at 37°C.[4][11]

-

Wash and De-esterification :

-

NO Stimulation and Detection :

-

Induce NO production in the cells using the desired stimulus (e.g., treatment with an agonist or drug candidate). Include appropriate controls, such as unstimulated cells and cells treated with an NO donor (e.g., diethylamine (B46881) NONOate) as a positive control, or an NO scavenger (e.g., PTIO) as a negative control.[1][11]

-

Acquire fluorescent images using a fluorescence microscope or measure the fluorescence intensity using a microplate reader. Use an excitation wavelength of approximately 495 nm and an emission wavelength of approximately 515 nm.[2][4]

-

Staining Live Cells for Flow Cytometry

-

Cell Preparation : Prepare a single-cell suspension at a density of approximately 1 x 10⁶ cells/mL in a suitable buffer (e.g., Dulbecco's Phosphate-Buffered Saline - DPBS).[1] Note that buffers containing serum or phenol (B47542) red may interfere with the fluorescence.[1]

-

Loading with this compound : Add the this compound stock solution to the cell suspension to a final concentration of 1-10 µM and vortex immediately.[1]

-

Incubation : Incubate the cells for 15-60 minutes at 37°C.[1]

-

Wash and De-esterification : Wash the cells twice with the buffer of choice and resuspend them in the analysis or treatment buffer. For some cell types, an additional 30-60 minute incubation may be beneficial for complete de-esterification.[1]

-

NO Stimulation and Analysis :

-

Treat the cells as desired to induce NO production.

-

Wash the cells once to remove treatment compounds.

-

Analyze the cells by flow cytometry using the blue laser for excitation (e.g., 488 nm) and a standard FITC emission filter.[1]

-

Visualization of Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key processes related to the use of this compound and the broader context of nitric oxide signaling.

Limitations and Considerations

While this compound is a powerful tool, it is essential to be aware of its limitations to ensure accurate data interpretation:

-

Specificity : While fairly specific for nitric oxide, DAF-FM can be oxidized by other reactive species, such as superoxide (B77818) and peroxyl radicals, leading to fluorescence that is indistinguishable from the NO adduct.[12] It can also react with peroxynitrite, although this is considered of secondary importance under quasi-physiological conditions.[12] The presence of dehydroascorbic acid and ascorbic acid has also been shown to potentially affect the fluorescent signal.[7][13]

-

Indirect Measurement : DAF-FM detects a byproduct of NO oxidation rather than NO itself.[7] This means that the fluorescence signal is dependent on the presence of oxygen.

-

Quantification Challenges : While this compound can be used for quantitative measurements, this can be challenging in biological systems due to factors such as uneven dye loading, dye leakage, photobleaching, and motion artifacts.[7]

-

Autoxidation and Light Sensitivity : DAF-FM can undergo autoxidation, a process that is potentiated by light.[12] Therefore, it is crucial to protect the probe from light and minimize light exposure during experiments.

Conclusion

This compound remains a cornerstone fluorescent probe for the detection and quantification of nitric oxide in a wide range of biological applications. Its high sensitivity, improved photostability, and favorable pH characteristics make it a valuable tool for researchers in various fields, including physiology, pharmacology, and drug development. A thorough understanding of its mechanism, proper application of experimental protocols, and awareness of its limitations are paramount for obtaining reliable and meaningful results. By following the guidelines outlined in this technical guide, researchers can effectively harness the power of this compound to unravel the complex roles of nitric oxide in health and disease.

References

- 1. bdbiosciences.com [bdbiosciences.com]

- 2. ulab360.com [ulab360.com]

- 3. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. caymanchem.com [caymanchem.com]

- 6. DAF FM diacetate | Fluorescent Cell Indicators and Sensors | Tocris Bioscience [tocris.com]

- 7. Kinetic analysis of DAF-FM activation by NO: Toward calibration of a NO-sensitive fluorescent dye - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bone Formation in Zebrafish: The Significance of this compound Staining for Nitric Oxide Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound (Diaminofluorescein-FM diacetate) For detection of intracellular nitrogen oxide by green fluorescence | Goryo Chemical, Inc. [goryochemical.com]

- 10. This compound A cell-permeable, photo-stable nitric oxide (NO) fluorescent indicator with a detection limit of ~3 nM. | 254109-22-3 [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. On the specificity of 4-amino-5-methylamino-2',7'-difluorofluorescein as a probe for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for DAF-FM DA in Nitric Oxide Detection by Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathophysiological processes, including vasodilation, neurotransmission, and immune responses.[1][2] Accurate and sensitive detection of intracellular NO is paramount for advancing research in these areas. 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM DA) is a cell-permeable dye widely utilized for the detection and quantification of intracellular NO.[3][4] This application note provides a detailed protocol for the use of this compound in conjunction with flow cytometry, a powerful technique for single-cell analysis.[3][4] this compound offers improved NO sensitivity, pH stability, and photostability compared to its predecessor, DAF-2 DA.[3][4]

Principle of Detection

The detection of nitric oxide using this compound is a multi-step process. The cell-permeable this compound passively diffuses across the cell membrane.[1][2][5][6][7] Once inside the cell, intracellular esterases cleave the diacetate groups, converting this compound into the cell-impermeant DAF-FM.[1][2][3][4][6] In the presence of NO and oxygen, the essentially non-fluorescent DAF-FM is converted into a highly fluorescent triazole derivative, DAF-FM-T.[3][4] The resulting fluorescence intensity is directly proportional to the intracellular concentration of NO. This fluorescence can be readily measured by flow cytometry.[5][7]

Signaling Pathway and Experimental Workflow

To visualize the underlying mechanism and the experimental procedure, the following diagrams are provided.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the this compound assay.

Table 1: Reagent and Probe Concentrations

| Parameter | Recommended Range | Notes |

| This compound Stock Solution | 1-10 mM in anhydrous DMSO | Prepare fresh or store in aliquots at -20°C, protected from light.[1][2][5] |

| This compound Working Concentration | 1 - 10 µM | Optimal concentration should be determined empirically for each cell type.[1][2][5][7] |

| Cell Density | 1 x 10^6 cells/mL | Recommended for staining.[1][2] |

| Positive Control (e.g., DEA NONOate) | 10 µM - 1 mM | Induces NO production.[1][2] |

| NO Scavenger (e.g., cPTIO) | Varies | Used as a negative control to confirm NO-specific fluorescence.[8] |

Table 2: Incubation Times and Conditions

| Step | Time | Temperature | Notes |

| This compound Loading | 15 - 60 minutes | 37°C | Optimal time may vary depending on cell type.[1][2] |

| De-esterification (optional) | 15 - 30 minutes | 37°C | Allows for complete conversion of this compound to DAF-FM.[5][7] |

| Treatment to Modulate NO | Varies | 37°C | Dependent on the specific experimental design. |

Table 3: Flow Cytometry Settings

| Parameter | Wavelength | Notes |

| Excitation | 488 nm (Blue Laser) | Standard laser line on most flow cytometers.[1][2][3] |

| Emission | ~515 nm (FITC channel) | A 530/30 nm bandpass filter is commonly used.[2][3][4] |

Experimental Protocols

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS) or other suitable buffer without phenol (B47542) red or serum.[1][2][5]

-

Cell suspension of interest

-

Positive control (e.g., Diethylamine NONOate - DEA NONOate)

-

Negative control (e.g., NO scavenger like cPTIO)

-

Flow cytometer with a 488 nm laser

Protocol:

-

Preparation of this compound Stock Solution:

-

Bring the vial of this compound and anhydrous DMSO to room temperature.

-

Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.[1][2] For example, dissolve 50 µg of this compound (MW ~496 g/mol ) in 10.1 µL of DMSO for a 10 mM solution.

-

Vortex thoroughly to ensure the dye is completely dissolved.

-

Store the stock solution in small aliquots at -20°C, protected from light and moisture.[1][2][5] Avoid repeated freeze-thaw cycles.

-

-

Cell Preparation:

-

Prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in a suitable buffer (e.g., pre-warmed PBS).[1][2]

-

It is recommended to use a buffer free of phenol red and serum, as these can interfere with the fluorescence.[1][2][5] If serum must be used, it should be heat-inactivated to reduce esterase activity.[1][2]

-

-

Loading Cells with this compound:

-

Add the this compound stock solution to the cell suspension to achieve a final concentration of 1-10 µM.[1][2][5][7] The optimal concentration should be determined empirically for your specific cell type and experimental conditions.

-

Immediately vortex the cell suspension gently.

-

Incubate the cells for 15-60 minutes at 37°C, protected from light.[1][2]

-

-

Washing and De-esterification:

-

After incubation, wash the cells twice by centrifuging at a low speed (e.g., 300-400 x g) for 5 minutes and resuspending the pellet in fresh, pre-warmed buffer.[1][2][3]

-

For some cell types with low intracellular esterase activity, an additional incubation step of 15-30 minutes at 37°C in fresh buffer can be performed to ensure complete de-esterification of the probe.[1][5][7]

-

-

Experimental Treatment:

-

Resuspend the washed cells in the desired buffer for your experiment.

-

At this stage, cells can be treated with experimental compounds to stimulate or inhibit NO production.

-

Positive Control: Treat a sample of cells with an NO donor like DEA NONOate (e.g., 10 µM - 1 mM) for 30-60 minutes at 37°C.[1][2]

-

Negative Control: Include an unstained cell sample to measure autofluorescence and a sample treated with an NO scavenger (e.g., cPTIO) prior to and during stimulation to confirm the specificity of the DAF-FM fluorescence.[8]

-

-

Flow Cytometry Analysis:

-

Following treatment, wash the cells once more to remove any treatment compounds.[1]

-

Resuspend the cells in a suitable buffer for flow cytometry analysis.

-

Acquire data on a flow cytometer equipped with a 488 nm blue laser.

-

Collect the fluorescence emission using a filter appropriate for FITC (e.g., a 530/30 nm bandpass filter).[2][3][4]

-

Gate on the live cell population based on forward and side scatter properties to exclude debris and dead cells.

-

-

Data Analysis:

-

Analyze the fluorescence intensity of the DAF-FM-T in the gated cell population.

-

The mean fluorescence intensity (MFI) of the cell population is indicative of the intracellular NO level.

-

Compare the MFI of treated samples to that of the control samples to determine the effect of the treatment on NO production.

-

Troubleshooting and Considerations

-

Low Signal: If the fluorescence signal is weak, consider increasing the this compound concentration or the loading time. Ensure that the cells are healthy and metabolically active.

-

High Background: High background fluorescence can be caused by incomplete removal of extracellular this compound. Ensure thorough washing steps. Autofluorescence can be an issue in some cell types; always include an unstained control.

-

Probe Specificity: While DAF-FM is a reliable indicator of NO, it can also react with other reactive nitrogen species.[3] The use of appropriate controls, such as NO scavengers and inhibitors of NO synthase, is crucial to confirm the specificity of the signal.

-

Photobleaching: DAF-FM is more photostable than DAF-2, but it is still susceptible to photobleaching.[3][4] Minimize exposure of stained cells to light.

-

Interfering Substances: Phenol red and serum in the media can interfere with the assay.[1][2][5] It is recommended to use phenol red-free media and to either omit serum during the staining process or use heat-inactivated serum.[1][2]

By following these detailed protocols and considering the key parameters, researchers can effectively utilize this compound for the sensitive and reliable detection of intracellular nitric oxide by flow cytometry.

References

- 1. bdbiosciences.com [bdbiosciences.com]

- 2. This compound [bdbiosciences.com]

- 3. sfrbm.org [sfrbm.org]

- 4. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 5. ulab360.com [ulab360.com]

- 6. This compound (Diaminofluorescein-FM diacetate) For detection of intracellular nitrogen oxide by green fluorescence | Goryo Chemical, Inc. [goryochemical.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Application of flow cytometry with a fluorescent dye to measurement of intracellular nitric oxide in plant cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for DAF-FM DA in Live Cell Imaging

Topic: Optimal Concentration of DAF-FM DA for Live Cell Imaging

For: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and protocols for the use of 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (this compound) for the detection and quantification of nitric oxide (NO) in live cells.

Introduction

This compound is a cell-permeable fluorescent probe widely used for the detection of intracellular nitric oxide, a critical signaling molecule in various physiological and pathological processes.[1][2] The probe itself is non-fluorescent but becomes highly fluorescent upon reaction with NO, allowing for real-time imaging and quantification of NO production in living cells.[1][3][4] This document outlines the optimal concentrations, detailed experimental protocols, and key considerations for successful live cell imaging using this compound.

Principle of Detection

The detection of nitric oxide by this compound is a multi-step process. First, the cell-permeant this compound passively diffuses across the cell membrane. Inside the cell, intracellular esterases cleave the diacetate groups, converting it to the cell-impermeant DAF-FM.[1][4][5] In the presence of NO and oxygen, DAF-FM undergoes a reaction to form a highly fluorescent triazole derivative.[6] The resulting fluorescence intensity is directly proportional to the intracellular NO concentration. The fluorescent product has an excitation maximum of approximately 495 nm and an emission maximum of around 515 nm.[1][2][7]

Signaling Pathway and Detection Mechanism

The following diagram illustrates the mechanism of intracellular NO detection using this compound.

References

Application Notes and Protocols: Co-utilization of DAF-FM DA with Secondary Fluorescent Probes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the simultaneous use of Diaminofluorescein-FM Diacetate (DAF-FM DA), a specific probe for nitric oxide (NO), with a variety of other fluorescent probes. This approach enables the multi-parametric analysis of cellular events, offering deeper insights into complex biological processes.

Introduction to this compound

This compound is a cell-permeable dye that, upon entry into cells, is deacetylated by intracellular esterases to the less membrane-permeable DAF-FM.[1][2] In the presence of nitric oxide and oxygen, DAF-FM is converted to a highly fluorescent triazole derivative.[3] This reaction allows for the sensitive detection of NO production in living cells. DAF-FM offers several advantages, including improved photostability and pH stability compared to its predecessor, DAF-2.[3][4] Its excitation and emission maxima are approximately 495 nm and 515 nm, respectively, making it compatible with standard fluorescein (B123965) (FITC) filter sets.[1][4]

General Considerations for Co-staining with this compound

Successful co-staining experiments require careful consideration of several factors to ensure accurate and reproducible results.

-

Spectral Compatibility: To minimize signal bleed-through, select secondary probes with excitation and emission spectra that have minimal overlap with DAF-FM (Ex/Em: ~495/515 nm).

-

Loading Conditions: The optimal loading concentration and incubation time for each probe should be determined empirically for the specific cell type and experimental conditions.[1] It is generally advisable to use the lowest effective concentration to minimize potential cytotoxicity and off-target effects.[1]

-

Buffer Composition: Be aware that components in the loading and imaging buffer, such as serum, bovine serum albumin (BSA), and phenol (B47542) red, may interfere with the fluorescence of this compound.[1] Heat-inactivated serum is recommended if its presence is necessary.

-

Cell Health: Ensure cells are healthy and in the mid-logarithmic growth phase for optimal probe loading and response. Dead cells can exhibit non-specific staining.[5] The use of a dead cell stain, such as propidium (B1200493) iodide, can help to exclude these cells from analysis.[1]

-

Controls: Appropriate controls are crucial for data interpretation. These should include unstained cells (to assess autofluorescence), cells stained with each probe individually, and positive/negative controls for the biological process being investigated.

Data Presentation: Spectral Properties of this compound and Compatible Probes

The following table summarizes the spectral properties of this compound and a selection of compatible fluorescent probes for multi-parametric analysis.

| Probe Name | Target | Excitation (nm) | Emission (nm) | Notes |

| DAF-FM | Nitric Oxide | ~495 | ~515 | Green fluorescence. Compatible with FITC filter sets.[6] |

| Fura-2 | Intracellular Calcium (Ca²⁺) | ~340 / ~380 | ~510 | Ratiometric dye for quantitative Ca²⁺ measurement.[7] |

| MitoSOX™ Red | Mitochondrial Superoxide (B77818) (O₂⁻) | ~510 | ~580 | Red fluorescence.[8] |

| TMRE | Mitochondrial Membrane Potential (ΔΨm) | ~549 | ~575 | Red-orange fluorescence. Accumulates in active mitochondria.[9] |

| JC-1 | Mitochondrial Membrane Potential (ΔΨm) | ~514 | ~529 (monomers) / ~590 (aggregates) | Ratiometric dye. Green fluorescence in depolarized mitochondria, red-orange in polarized mitochondria. |